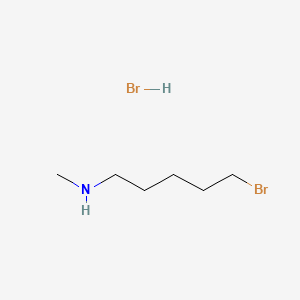
(5-bromopentyl)(methyl)amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromopentyl)(methyl)amine hydrobromide, also known as 5-Br-PMEA, is a synthetic compound that is commonly used in scientific research. 5-Br-PMEA is a chiral compound, meaning it has two different forms, each of which can produce different effects in lab experiments. The compound has been studied extensively for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (5-bromopentyl)(methyl)amine hydrobromide involves the reaction of 5-bromopentan-1-amine with methylamine in the presence of hydrobromic acid.
Starting Materials
5-bromopentan-1-amine, Methylamine, Hydrobromic acid
Reaction
To a solution of 5-bromopentan-1-amine in anhydrous tetrahydrofuran, add methylamine dropwise under stirring., Cool the reaction mixture to 0°C and add hydrobromic acid dropwise., Stir the reaction mixture at room temperature for 2 hours., Concentrate the reaction mixture under reduced pressure and dissolve the residue in water., Extract the aqueous layer with ethyl acetate and dry the organic layer over anhydrous sodium sulfate., Concentrate the organic layer under reduced pressure to obtain (5-bromopentyl)(methyl)amine hydrobromide as a white solid.
Applications De Recherche Scientifique
(5-bromopentyl)(methyl)amine hydrobromide has been studied extensively for its potential applications in a variety of scientific fields. In biochemistry, the compound has been used to study the effects of chirality on enzymatic activity. In physiology, (5-bromopentyl)(methyl)amine hydrobromide has been used to study the effects of chirality on the pharmacological properties of drugs. In pharmacology, the compound has been used to study the effects of chirality on drug metabolism and bioavailability.
Mécanisme D'action
The mechanism of action of (5-bromopentyl)(methyl)amine hydrobromide is still not fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a cascade of biochemical reactions. These reactions can lead to various physiological effects, depending on the receptor to which the compound binds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (5-bromopentyl)(methyl)amine hydrobromide are still being studied. However, it has been found to have a variety of effects on the body, including increased heart rate, increased blood pressure, increased respiration rate, increased alertness, and increased motor activity. In addition, the compound has been found to have an anxiolytic effect, meaning it can reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
(5-bromopentyl)(methyl)amine hydrobromide has several advantages for use in lab experiments. First, the compound is relatively easy to synthesize and is readily available. Second, the compound is highly soluble in organic solvents, making it easy to work with. Finally, the compound has a wide range of potential applications, making it useful for a variety of experiments.
However, the compound also has some limitations. First, the compound is not very stable and can easily degrade in certain conditions. Second, the compound has a relatively short shelf life and must be used within a few months of synthesis. Finally, the compound is not very soluble in water, making it difficult to use in some experiments.
Orientations Futures
There are many potential future directions for (5-bromopentyl)(methyl)amine hydrobromide research. First, the compound could be used to study the effects of chirality on other biological processes, such as DNA replication and gene expression. Second, the compound could be used to study the effects of chirality on drug metabolism and bioavailability. Third, the compound could be used to study the effects of chirality on the pharmacological properties of drugs. Fourth, the compound could be used to study the effects of chirality on enzyme activity. Finally, the compound could be used to study the effects of chirality on the body's response to drugs.
Propriétés
IUPAC Name |
5-bromo-N-methylpentan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN.BrH/c1-8-6-4-2-3-5-7;/h8H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWQQTQORYVQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopentyl)(methyl)amine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)

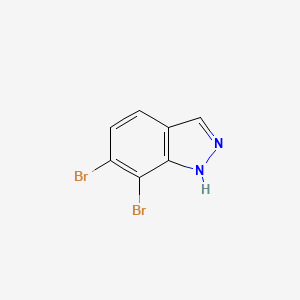

![1-nitro-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B6610392.png)
![(2-{6-methoxyimidazo[1,5-a]pyridin-3-yl}ethyl)dimethylamine dihydrochloride](/img/structure/B6610398.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)
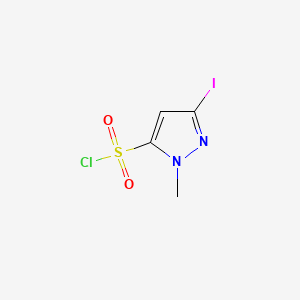
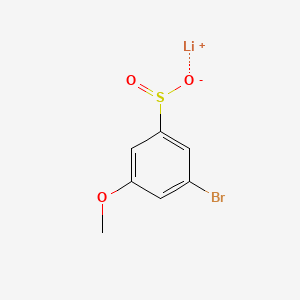
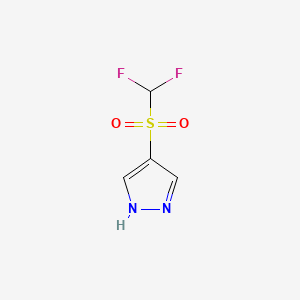
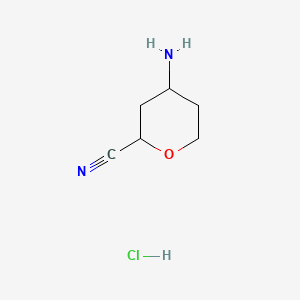

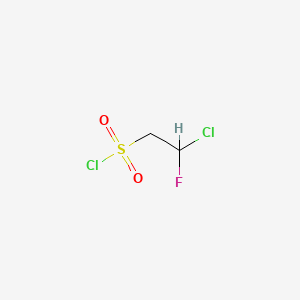
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)